molecular formula C17H13N5O B13004200 1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B13004200
M. Wt: 303.32 g/mol
InChI Key: WRKIBSNZFKZPSE-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrazole with a biphenyl derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in the field of medicinal chemistry .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

5-amino-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H13N5O/c18-21-11-19-16-15(17(21)23)10-20-22(16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,18H2

InChI Key

WRKIBSNZFKZPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)N(C=N4)N

Origin of Product

United States

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